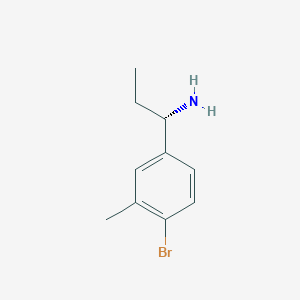
(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on a phenyl ring, attached to a propan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-bromo-3-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 4-bromo-3-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as azides, ethers, or alkyl groups.
科学研究应用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Synthesis: Employed in the synthesis of chiral ligands for asymmetric catalysis.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Neurotransmitter Analog: Studied for its structural similarity to certain neurotransmitters, potentially influencing neurological pathways.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Catalysis: Applied in industrial catalytic processes due to its chiral nature.
作用机制
The mechanism of action of (S)-1-(4-Bromo-3-methylphenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
®-1-(4-Bromo-3-methylphenyl)propan-1-amine: The enantiomer of the compound, with potentially different biological activities.
1-(4-Bromo-3-methylphenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(4-Bromo-3-methylphenyl)propan-2-amine: A positional isomer with the amine group on the second carbon.
Uniqueness
(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and chemical reactivity compared to its enantiomers and positional isomers. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity.
属性
分子式 |
C10H14BrN |
|---|---|
分子量 |
228.13 g/mol |
IUPAC 名称 |
(1S)-1-(4-bromo-3-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10H,3,12H2,1-2H3/t10-/m0/s1 |
InChI 键 |
PHPMCGJEBUCPEV-JTQLQIEISA-N |
手性 SMILES |
CC[C@@H](C1=CC(=C(C=C1)Br)C)N |
规范 SMILES |
CCC(C1=CC(=C(C=C1)Br)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium](/img/structure/B12953905.png)
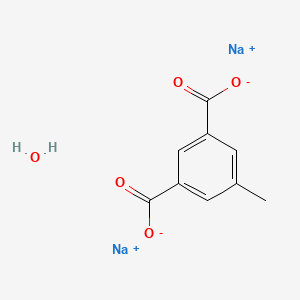
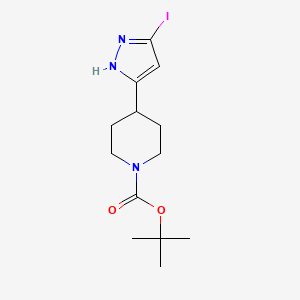

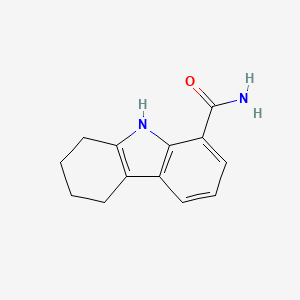

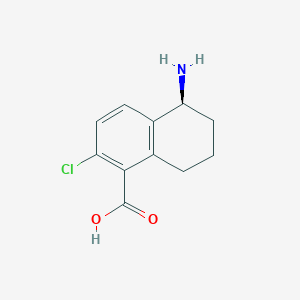

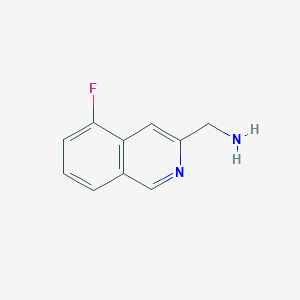
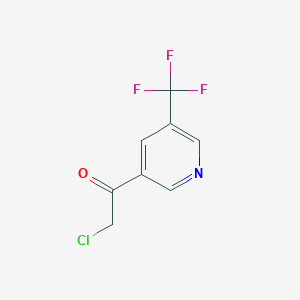
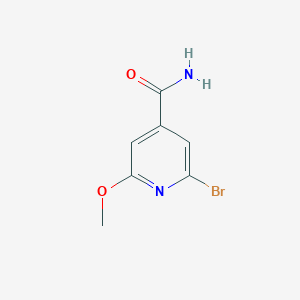
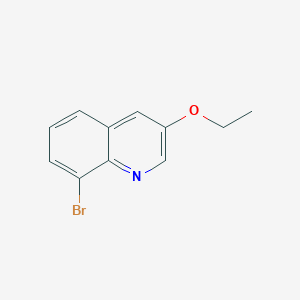

![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)
